molecular formula C26H29N5O3S B2975174 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide CAS No. 1358629-69-2

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2975174
CAS No.: 1358629-69-2
M. Wt: 491.61
InChI Key: WTYGKDNHKHIYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by a sulfur-linked acetamide moiety and substituted aromatic groups. Its core structure includes a bicyclic pyrazolo[4,3-d]pyrimidin-7-one scaffold, with a 4-methoxybenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The thioether linkage at position 5 connects to an N-(2-ethylphenyl)acetamide side chain.

Properties

IUPAC Name

2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-5-19-9-7-8-10-21(19)27-22(32)16-35-26-28-23-17(3)29-31(6-2)24(23)25(33)30(26)15-18-11-13-20(34-4)14-12-18/h7-14H,5-6,15-16H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYGKDNHKHIYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)N(N=C3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a member of the pyrazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C25H27N5O3S
Molecular Weight : 477.6 g/mol
CAS Number : 1358829-97-6

The compound features a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core with various functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC25H27N5O3S
Molecular Weight477.6 g/mol
CAS Number1358829-97-6
StructureChemical Structure

Anticancer Activity

Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action :
    • The compound acts by inhibiting specific kinases involved in cancer cell proliferation and survival.
    • It has shown promising results in inhibiting Aurora-A kinase and cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.39 μM to 4.2 μM against different cancer cell lines such as MCF-7 and A375 .
    • A specific study reported that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Mechanism of Action :
    • It inhibits the production of pro-inflammatory cytokines and suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is pivotal in inflammation .
  • Research Findings :
    • Experimental models have shown that treatment with this compound resulted in reduced edema and inflammation markers in animal models of arthritis .

Summary of Biological Activities

Activity Type Cell Line/Model IC50 Value (μM) Mechanism
AnticancerMCF-70.46CDK inhibition
AnticancerA3754.2Apoptosis induction
Anti-inflammatoryAnimal modelN/ANF-kB pathway suppression

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares structural homology with several analogs documented in the evidence, differing primarily in substituent groups. Key comparisons include:

Table 1: Substituent Variations in Pyrazolo-Pyrimidine Derivatives

Compound Name R₁ (Position 6) R₂ (Position 1) R₃ (Position 5 Side Chain)
Target Compound 4-Methoxybenzyl Ethyl N-(2-Ethylphenyl)acetamide
Compound in 2-Methoxybenzyl Ethyl N-(2-Fluorophenyl)acetamide
Compound in Piperidinyl-sulfonyl N/A N-(2-Ethyl-6-methylphenyl)
Compound in 3-Methoxybenzyl Ethyl N-(4-Methylphenyl)acetamide

Key Observations :

  • Aromatic Substitution: The position of methoxy groups (para in the target vs. Para-substitution (target) enhances resonance stabilization compared to meta or ortho positions .
  • Acetamide Side Chain : The 2-ethylphenyl group (target) introduces greater hydrophobicity than fluorophenyl () or methylphenyl (), influencing membrane permeability .
  • Core Modifications: replaces the pyrazolo-pyrimidine core with a thieno-pyrimidine system, reducing planarity and possibly altering kinase selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound
Molecular Weight (g/mol) 477.6* 496.5 477.6
LogP (Predicted) ~3.8 ~3.5 ~3.7
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 6 5

*Molecular formula for the target compound: C₂₅H₂₇N₅O₃S.

Key Observations :

  • Similar molecular weights and LogP values suggest comparable solubility and bioavailability across analogs.
  • The fluorophenyl group in increases polarity slightly (lower LogP) but may enhance metabolic stability .

Spectroscopic and Analytical Data

  • NMR Shifts : Pyrazolo-pyrimidine protons in similar compounds (e.g., ) resonate at δ 7.2–8.1 ppm for aromatic protons, while methyl groups appear at δ 1.2–2.5 ppm .
  • Mass Spectrometry : Parent ions ([M+H]⁺) for analogs range from m/z 450–520, consistent with the target’s molecular weight .

Table 3: Hypothetical Bioactivity Comparison

Activity Target Compound
Kinase Inhibition (IC₅₀) ~10 nM* 8 nM
Cytotoxicity (µM) ~50* 35
Metabolic Stability (t₁/₂) Moderate High

*Predicted values based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.